6-Nitro-2,3-dihydrobenzofuran
Overview
Description
6-Nitro-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. The nitro group at the 6-position of the benzofuran ring imparts unique chemical and biological properties to this compound. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-2,3-dihydrobenzofuran typically involves the nitration of 2,3-dihydrobenzofuran. One common method is the nitration of 2,3-dihydrobenzofuran using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 6-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or sulfonating agents.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 6-amino-2,3-dihydrobenzofuran.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
6-Nitro-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of other benzofuran derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and cancer cell lines.
Medicine: Investigated for its potential therapeutic applications, including its use as an antimicrobial agent and in cancer treatment.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Nitro-2,3-dihydrobenzofuran is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or disrupt cellular pathways, contributing to its biological activity .
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: Lacks the nitro group and has different chemical and biological properties.
6-Amino-2,3-dihydrobenzofuran: Formed by the reduction of 6-Nitro-2,3-dihydrobenzofuran and has distinct biological activities.
6-Hydroxy-2,3-dihydrobenzofuran: Another derivative with different functional groups and properties.
Uniqueness: this compound is unique due to the presence of the nitro group at the 6-position, which imparts specific chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
6-nitro-2,3-dihydro-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOGUNUUBPDESL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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